molecular formula C14H10N2O2 B12435833 Anthraquinon-2-YL-hydrazine CAS No. 501076-50-2

Anthraquinon-2-YL-hydrazine

Cat. No.: B12435833
CAS No.: 501076-50-2
M. Wt: 238.24 g/mol
InChI Key: WQBGASWOCGADFA-UHFFFAOYSA-N
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Description

Anthraquinon-2-YL-hydrazine is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, chemistry, and industry. Anthraquinone derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthraquinon-2-YL-hydrazine typically involves the reaction of anthraquinone with hydrazine. One common method is the condensation reaction between anthraquinone and hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Anthraquinon-2-YL-hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinone derivatives, while reduction can produce hydrazine-substituted anthraquinones .

Mechanism of Action

The mechanism of action of Anthraquinon-2-YL-hydrazine involves its interaction with cellular proteins and enzymes. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases and topoisomerases. It also induces apoptosis by activating the mitochondrial pathway and regulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents .

Properties

CAS No.

501076-50-2

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-diazenylanthracene-9,10-diol

InChI

InChI=1S/C14H10N2O2/c15-16-8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7,15,17-18H

InChI Key

WQBGASWOCGADFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2O)N=N)O

Origin of Product

United States

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